REACTION_CXSMILES
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[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N1C=CN=C1)(N1C=CN=C1)=O.[NH2:29][NH2:30]>C(Cl)Cl>[NH:29]([C:14]([CH:11]1[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9][CH2:10]1)=[O:16])[NH2:30]
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Name
|
|
Quantity
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120 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)O
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Name
|
|
Quantity
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96 g
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Type
|
reactant
|
Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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After 30 minutes
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Duration
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30 min
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Type
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WASH
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Details
|
the reaction was washed with a saturated solution of sodium carbonate, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
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Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
N(N)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |